2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a dimethylanilino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of benzene to form nitrobenzene.
Reduction: The reduction of nitrobenzene to form aniline.
Sulfonylation: The sulfonylation of aniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)aniline.
Alkylation: The alkylation of N-(benzenesulfonyl)aniline with 2,5-dimethylbenzyl chloride to form N-(benzenesulfonyl)-2,5-dimethylaniline.
Acylation: The acylation of N-(benzenesulfonyl)-2,5-dimethylaniline with 2-methylpropylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylanilino group may also play a role in the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)acetamide: A simpler analog with similar structural features but lacking the benzenesulfonyl and dimethylanilino groups.
N-(benzenesulfonyl)aniline: Contains the benzenesulfonyl group but lacks the acetamide and dimethylanilino groups.
2,5-dimethylaniline: Contains the dimethylanilino group but lacks the benzenesulfonyl and acetamide groups.
Uniqueness
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the dimethylanilino group may contribute to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-12-16(3)10-11-17(19)4)26(24,25)18-8-6-5-7-9-18/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWNMXPJSNGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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